molecular formula C14H12O2 B091923 4-Acetoxybiphenyl CAS No. 148-86-7

4-Acetoxybiphenyl

Cat. No. B091923
Key on ui cas rn: 148-86-7
M. Wt: 212.24 g/mol
InChI Key: MISFQCBPASYYGV-UHFFFAOYSA-N
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Patent
US05686258

Procedure details

Pyridine (2 mL) was dissolved in 15 mL of CH2Cl2. The solution was cooled to about 5° C. and stirred while while acetyl chloride (393 mg, 5 mmol) was added slowly. Next, a suspension of p-phenylphenol (0.85 g, 5 mmol) in 20 mL of CH2Cl2 was added dropwise over a 15 min period. The cooling bath was removed and stirring continued for 30 min. The solvents were removed under reduced pressure and 50 mL of ethyl acetate was added to dissolve the solids. The solution was extracted with water, dried over Na2SO4 and evaporated under reduced pressure.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7](Cl)(=[O:9])[CH3:8].[C:11]1([C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[C:7]([O:23][C:20]1[CH:19]=[CH:18][C:17]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:22][CH:21]=1)(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
393 mg
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
was added dropwise over a 15 min period
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure and 50 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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